molecular formula C6H16Cl2N2O B2432792 trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride CAS No. 1609406-37-2

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

Cat. No.: B2432792
CAS No.: 1609406-37-2
M. Wt: 203.11
InChI Key: IYOFWUGRTTWMOR-BNTLRKBRSA-N
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Properties

IUPAC Name

(3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOFWUGRTTWMOR-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a corresponding nitro compound followed by cyclization . The reaction conditions often involve the use of reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Scientific Research Applications

Chemistry

In the realm of chemistry, trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its unique structural properties facilitate the development of diverse chemical libraries, which are essential for drug discovery and development processes.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
AlkylationUsed to introduce alkyl groups into piperidine rings
AcylationForms amides that can be further modified
CyclizationFacilitates the creation of cyclic compounds

Biology

In biological research, this compound is utilized to explore its interactions with biological targets. It acts as a model compound for studying the effects of piperidine derivatives on various biological systems, including enzyme activity and receptor binding.

Case Study: Interaction with Choline Transporters
A study investigated the compound's role as an inhibitor of presynaptic choline transporters, demonstrating its potential in modulating neurotransmitter release and synaptic plasticity .

Medicine

The therapeutic potential of this compound has garnered attention in medicinal chemistry. Research has focused on its effects on neurotransmitter systems, particularly in relation to neurological disorders such as depression and anxiety.

Table 2: Therapeutic Applications

ConditionMechanism of ActionReference
DepressionModulates serotonin and norepinephrine levels
AnxietyAffects GABAergic signaling pathways
Neuropathic PainInhibits pain pathways via interaction with receptors

Mechanism of Action

The mechanism of action of trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transduction pathways . This modulation can lead to various physiological effects, depending on the specific receptors and pathways involved .

Biological Activity

Trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound has the molecular formula C7_7H15_{15}Cl2_2N2_2O and a molecular weight of approximately 203.11 g/mol. It appears as a white crystalline solid and is highly soluble in water, which enhances its bioavailability in pharmacological contexts. The compound's structure features a piperidine ring with an amino group and a hydroxyl group, contributing to its unique reactivity and interaction profiles with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Its structural similarity to other piperidine derivatives allows it to modulate neurotransmission effectively. Preliminary studies suggest that it may exhibit effects on:

  • Dopaminergic receptors : Potential modulation of dopamine pathways, which could influence mood and behavior.
  • Serotonergic receptors : Possible effects on serotonin levels, implicating roles in anxiety and depression treatments.
  • AMPK activation : Indirect activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism .

Biological Activity Data

Research has indicated that this compound may possess various pharmacological properties. The following table summarizes key findings from recent studies:

Study Biological Activity Methodology Findings
Study 1AMPK activationIn vitro assaysShowed significant activation of AMPK in human breast cancer cell lines, suggesting potential anti-cancer properties .
Study 2Neurotransmitter modulationReceptor binding assaysDemonstrated binding affinity to dopamine and serotonin receptors, indicating potential for mood regulation.
Study 3Antiparasitic activityIn vivo modelsExhibited moderate efficacy against malaria parasites in mouse models, highlighting its potential as an antimalarial agent .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : A study investigated the compound's role as an AMPK activator in breast cancer cells. Results indicated that it inhibited cell growth through metabolic modulation, suggesting utility in cancer therapy .
  • Neuropharmacology : Research focused on the compound's interaction with serotonergic pathways revealed promising results for treating anxiety disorders. The modulation of serotonin levels could provide a new avenue for antidepressant development.
  • Antimalarial Properties : In preclinical trials, this compound showed efficacy against Plasmodium falciparum in mouse models, indicating potential as a novel antimalarial agent .

Q & A

Q. What are the recommended synthetic routes for trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, and how can its structural integrity be verified?

Methodological Answer: Synthesis typically involves reductive amination of a ketone precursor followed by hydrochlorination. For example, analogous piperidine derivatives are synthesized via reactions with hydrochloric acid to form dihydrochloride salts . Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : To verify stereochemistry (e.g., trans-configuration) and amine proton environments.
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., 292.2 g/mol for similar dihydrochloride compounds) .
  • Elemental Analysis : To validate the stoichiometry of chlorine atoms (2:1 ratio for dihydrochloride salts) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical methods are optimal for assessing purity and stability?

Methodological Answer:

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to quantify impurities.
  • Karl Fischer Titration : Measure water content, as hygroscopicity can affect stability .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles (e.g., mp ~190–192°C for similar hydrochlorides) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C, 37°C, and 50°C.
    • Sample aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis to track degradation.
  • Key Parameters :
    • pH Stability : Protonation states of the amine groups influence solubility and reactivity .
    • Temperature : Accelerated aging studies predict long-term storage stability .

Q. How can contradictory toxicological data (e.g., acute vs. chronic toxicity) be resolved in preclinical studies?

Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT assays on HEK293 cells) to establish LD50 values.
  • Metabolite Profiling : Use LC-MS to identify toxic intermediates formed under physiological conditions .
  • Species-Specific Models : Compare rodent and zebrafish models to assess interspecies variability .

Q. What strategies optimize the compound’s use in receptor-ligand interaction studies?

Methodological Answer:

  • Binding Assays : Use radiolabeled analogs (e.g., ³H-labeled) for saturation binding experiments with GPCRs.
  • Molecular Dynamics (MD) Simulations : Model interactions with piperidine-binding pockets (e.g., serotonin receptors) .
  • Competitive Inhibition : Co-administer with known antagonists (e.g., ketanserin) to validate specificity .

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Catalytic Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amine hydrochlorides .
  • Byproduct Analysis : Employ GC-MS to identify and eliminate side products (e.g., N-methylpiperidine derivatives) .

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